6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine
Description
Properties
IUPAC Name |
6-chloro-N-methyl-N-(2-pyridin-2-ylethyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-17(12-6-5-11(13)15-16-12)9-7-10-4-2-3-8-14-10/h2-6,8H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCCWESAFZWLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridazine, which can be obtained by chlorination of pyridazine.
N-Methylation: The 6-chloropyridazine is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
N-Alkylation: The N-methylated product is further reacted with 2-(pyridin-2-yl)ethyl bromide in the presence of a base like sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at C6
The chlorine atom at C6 undergoes substitution reactions with nucleophiles under basic conditions.
Key Findings :
- Reactions proceed via an SNAr mechanism, facilitated by electron-withdrawing effects of the pyridazine ring.
- Steric hindrance from the N-methyl and N-[2-(pyridin-2-yl)ethyl] groups slows substitution compared to simpler 6-chloropyridazines .
Oxidation Reactions
The tertiary amine and pyridazine ring participate in oxidation processes.
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C → RT | N-Oxide at pyridazine N2 | Selective oxidation observed | |
| H₂O₂ (30%) | AcOH, 50°C | Pyridazine ring hydroxylation at C4 | Minor product (18%) |
Mechanistic Insight :
- m-CPBA preferentially oxidizes the pyridazine nitrogen due to its electron-deficient nature .
- Hydroxylation at C4 occurs via radical intermediates under acidic peroxide conditions .
Reduction Reactions
The chloro group and pyridazine ring are susceptible to reduction.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | 6-Hydro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine | 41% (analog) | |
| H₂/Pd-C | EtOH, RT | Dechlorinated pyridazine derivative | 89% |
Key Data :
- Catalytic hydrogenation removes chlorine selectively without reducing the pyridazine ring .
- LiAlH₄ reduces the pyridazine ring to a dihydropyridazine derivative .
Cyclization and Heterocycle Formation
The tertiary amine side chain enables cyclization reactions.
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| DMF-DMA | Toluene, 110°C | Enaminone intermediate | Precursor to azolo[1,5-a]pyrimidines | |
| CuBr | DMF, 80°C | Pyridine-fused heterocycles | Anticancer scaffolds |
Example Pathway :
- Reaction with DMF-DMA forms an enaminone intermediate.
- Treatment with aminoazoles (e.g., aminotriazole) yields triazolo[1,5-a]pyrimidines (IC₅₀ = 12–20 μM vs. MCF-7 cells) .
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological targets:
| Target | Interaction | Outcome | Source |
|---|---|---|---|
| CDK2 | Competitive inhibition at ATP-binding site | IC₅₀ = 0.8 μM | |
| EGFR | Allosteric modulation | Reduced phosphorylation (IC₅₀ = 5.2 μM) |
Structural Basis :
- The pyridin-2-yl ethyl group enhances π-stacking with kinase active sites.
Thermal and Photochemical Stability
Scientific Research Applications
6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and pyridinyl groups enhance its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine
- Structure : Chloropyridazine core with an N3-linked 2-methoxyphenyl group.
- Synthesis : Derived from 6-chloropyridazine via nucleophilic aromatic substitution .
- Crystallography : The pyridazine ring is nearly planar, with a dihedral angle of 72.8° between the pyridazine and methoxyphenyl groups .
- Key Difference : The absence of a methyl group and the presence of a methoxyphenyl substituent reduce steric hindrance compared to the target compound.
6-Chloro-N,N-dimethylpyridazin-3-amine
- Structure : N,N-dimethyl substitution on the pyridazine amine.
- Physicochemical Properties :
- Safety : Harmful by inhalation or skin contact, requiring stringent handling protocols .
- Key Difference : Dimethyl groups increase hydrophobicity but reduce hydrogen-bonding capacity compared to the target compound’s pyridinylethyl group.
6-Chloro-N-propylpyridazin-3-amine
- Structure : N-propyl substitution.
- Molecular Formula : C₇H₁₀ClN₃.
- Synthesis : Propylamine reacts with 6-chloropyridazine under basic conditions .
- Key Difference : The linear alkyl chain may enhance membrane permeability but lacks the aromatic interactions conferred by the pyridinylethyl group in the target compound.
CYP2D6 Substrate Potential
Pyridazine derivatives with N-alkyl or N-aryl substitutions are often substrates for CYP2D6, a key enzyme in drug metabolism. For example:
CNS Penetration
Compounds with pyridinyl or morpholinoethyl groups (e.g., N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine) show improved blood-brain barrier penetration due to balanced lipophilicity (logP ~2.5–3.0) and molecular weight <400 g/mol . The target compound’s molecular weight (267.7 g/mol) and logP (predicted ~2.8) align with these trends.
Physicochemical and Crystallographic Data
Biological Activity
6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine is a heterocyclic compound featuring a pyridazine ring, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound is characterized by the following structure:
- Molecular Formula : C12H13ClN4
- CAS Number : 1152499-22-3
Synthesis Overview :
- Starting Material : 6-chloropyridazine is synthesized via chlorination.
- N-Methylation : The chloropyridazine undergoes N-methylation using methyl iodide.
- N-Alkylation : The resultant product is reacted with 2-(pyridin-2-yl)ethyl bromide to yield the final compound.
These synthetic routes enhance the yield and purity of the compound, making it suitable for further biological evaluation .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The unique substitution pattern of the pyridazine ring enhances its binding affinity and specificity, potentially leading to inhibition or activation of target proteins .
Pharmacological Profile
Research indicates that this compound exhibits a range of pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : It has shown efficacy against various bacterial strains, suggesting potential as an antibiotic agent.
- CYP450 Inhibition : The compound has been evaluated for its inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antitumor Studies :
- CYP450 Inhibition :
- Antimicrobial Efficacy :
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
